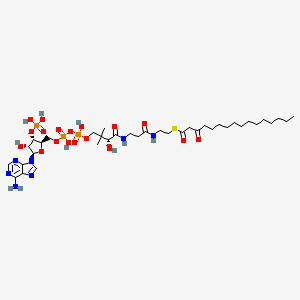
Sulfisoxazole diolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfisoxazole Diolamine is a short-acting sulfonamide antibacterial agent with broad spectrum activity against both gram-negative and gram-positive bacteria.
Sulfisoxazole diolamine is an organoammonium salt obtained by combining equimolar amounts of sulfisoxazole and diethanolamine. It has antibiotic activity against a wide range of gram-negative and gram-positive organisms. It has a role as an antibacterial drug. It contains a sulfisoxazole.
A short-acting sulfonamide antibacterial with activity against a wide range of gram- negative and gram-positive organisms.
Aplicaciones Científicas De Investigación
Phototoxic Reactions
- Sulfisoxazole diolamine, when topically applied as a 25% ointment and exposed to UV light, has demonstrated phototoxic reactions. This indicates a phototoxic potential of sulfisoxazole following topical application (Flach, Peterson, & Mathias, 1982).
Photosensitivity in Treatment
- A case study reported sulfisoxazole diolamine-induced photosensitivity during treatment for staphylococcal blepharitis. The reaction was managed by applying the ointment at night and protecting the eyelids during sun exposure (Flach, 1981).
Influence on Mortality Rate and Kernicterus in Infants
- In a controlled clinical trial, premature infants receiving penicillin/sulfisoxazole (diethanolamine) showed a significantly higher mortality rate and incidence of kernicterus compared to those treated with oxytetracycline (Andersen, Blanc, Crozier, & Silverman, 1956).
Inhibition of Small Extracellular Vesicles Secretion
- Sulfisoxazole is identified as an inhibitor of small extracellular vesicles (sEV) secretion from breast cancer cells. This inhibition, via interference with endothelin receptor A (ETA), showed significant anti-tumor and anti-metastatic effects in mouse models of breast cancer (Im et al., 2019).
Sulfisoxazole in Chemoprophylaxis for Otitis Media
- Sulfisoxazole used in chemoprophylaxis for children with frequent otitis media showed a significant reduction in the rate of otitis media and improvement in eustachian tube function (Liston, Foshee, & Pierson, 1983).
Antitumor Immune Response Enhancement
- Sulfisoxazole has been shown to enhance the antitumor immune response in combination with immune checkpoint therapy by inhibiting exosomal PD-L1, suggesting potential use in improving the response rate of anti-PD-1 antibodies in cancer treatment (Shin et al., 2021).
Photodegradation in Aquatic Environment
- The photochemical fate of sulfisoxazole in aqueous solutions indicates varying photodegradation rates, with implications for the environmental impact of sulfonamide antibiotics (Boreen, Arnold, & McNeill, 2004).
Pharmacokinetics and Protein Binding
- Studies on the pharmacokinetics of sulfisoxazole in hyperbilirubinemic conditions revealed that it can cause transient elevations in free bilirubin concentrations in plasma, which may contribute to bilirubin-induced encephalopathy (Oie & Levy, 1979).
Propiedades
Número CAS |
4299-60-9 |
|---|---|
Nombre del producto |
Sulfisoxazole diolamine |
Fórmula molecular |
C15H24N4O5S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |
Clave InChI |
FEPTXVIRMZIGFY-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |
SMILES canónico |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |
Otros números CAS |
4299-60-9 |
Sinónimos |
Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




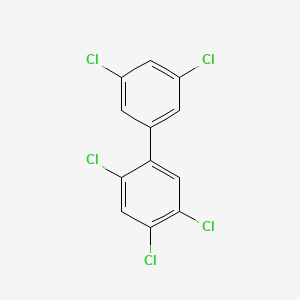


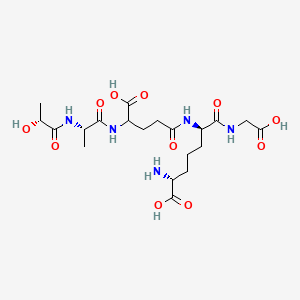

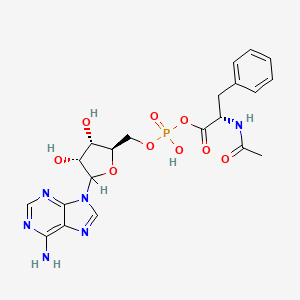

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)
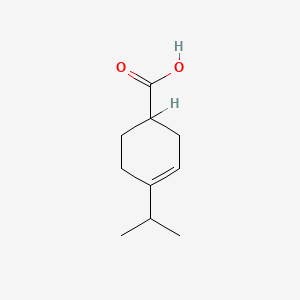
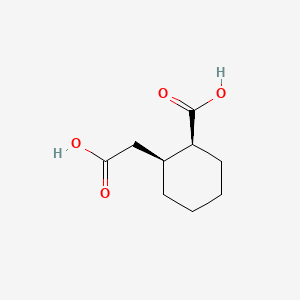
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)
